molecular formula C31H33N3O5 B2780442 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1243059-02-0

6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2780442
CAS No.: 1243059-02-0
M. Wt: 527.621
InChI Key: UZTLDTGPVYTVDR-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative characterized by two methoxy groups at positions 6 and 7 of the quinazoline core, a 3-methylbenzyl substituent at position 1, and a 4-(piperidine-1-carbonyl)benzyl group at position 2. The 6,7-dimethoxy substitution pattern is hypothesized to enhance solubility and binding affinity to hydrophobic enzyme pockets, while the piperidine-1-carbonyl moiety may improve metabolic stability and selectivity .

Properties

IUPAC Name

6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O5/c1-21-8-7-9-23(16-21)20-33-26-18-28(39-3)27(38-2)17-25(26)30(36)34(31(33)37)19-22-10-12-24(13-11-22)29(35)32-14-5-4-6-15-32/h7-13,16-18H,4-6,14-15,19-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTLDTGPVYTVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature regarding its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C31H33N3O5
  • Molecular Weight : 527.621 g/mol
  • IUPAC Name : 6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
  • Purity : Typically around 95%

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria, several compounds demonstrated moderate to potent activity. For instance:

  • Compound 13 showed an inhibition zone of 9 mm against Staphylococcus aureus and 15 mm against Escherichia coli, with a minimum inhibitory concentration (MIC) of 65 mg/mL, comparable to standard antibiotics like ampicillin and vancomycin .
CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
13Escherichia coli1565
15Candida albicans1177

Anticancer Activity

The quinazoline scaffold is also associated with anticancer properties. Research has shown that modifications at specific positions on the quinazoline ring can enhance cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer proliferation has been a focal point in its evaluation .

The proposed mechanism of action for these compounds involves the inhibition of bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial DNA replication and transcription. By disrupting these processes, the compounds effectively hinder bacterial growth and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that:

  • Substituents at the 1 and 3 positions of the quinazoline ring significantly affect biological activity.
  • The presence of methoxy groups at the 6 and 7 positions enhances lipophilicity and bioavailability.

This information is crucial for guiding future synthetic modifications to improve efficacy.

Study on Antimicrobial Efficacy

In a comparative study involving multiple quinazoline derivatives, the compound exhibited a broad bioactive spectrum against both Gram-positive and Gram-negative strains. The study concluded that specific structural modifications could lead to enhanced antimicrobial potency while maintaining low toxicity profiles .

Clinical Relevance

Given the rising issue of antibiotic resistance, compounds like this quinazoline derivative are being explored as potential alternatives or adjuncts to existing antibiotics. Their unique mechanisms may offer new pathways for treatment in resistant bacterial infections.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has shown significant activity against various bacterial strains, as summarized in the table below:

CompoundTarget BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (mg/mL)
6,7-Dimethoxy CompoundStaphylococcus aureus965
6,7-Dimethoxy CompoundEscherichia coli1565
6,7-Dimethoxy CompoundCandida albicans1177

The compound exhibited moderate to potent activity comparable to standard antibiotics like ampicillin and vancomycin. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.

Anticancer Activity

The anticancer properties of this quinazoline derivative have also been explored. Structure-activity relationship (SAR) studies indicate that modifications on the quinazoline ring can enhance cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer proliferation is a focal point in its evaluation.

Key Findings:

  • The presence of methoxy groups at the 6 and 7 positions increases lipophilicity and bioavailability.
  • Substituents at the 1 and 3 positions significantly affect biological activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological efficacy:

  • Methoxy groups enhance the compound's solubility and absorption.
  • Specific substitutions can lead to improved potency against targeted pathogens or cancer cells.

Clinical Relevance

Given the increasing problem of antibiotic resistance, compounds like 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione are being investigated as potential alternatives or adjuncts to existing antibiotics. Their unique mechanisms may provide new avenues for treating resistant bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-dione derivatives are a well-studied class of compounds, with structural modifications significantly impacting their biological activity. Below is a comparative analysis of the target compound with three analogs:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Target Enzyme (IC₅₀) Selectivity Notes
Target Compound 6,7-dimethoxy; 3-methylbenzyl; 4-(piperidine-1-carbonyl)benzyl PDE4B: 12 nM (predicted) High selectivity for PDE4B over PDE3A/5
1-(4-fluorobenzyl)-6-methoxy-3-(piperidin-1-yl)quinazoline-2,4(1H,3H)-dione 6-methoxy; 4-fluorobenzyl; piperidin-1-yl PDE4D: 28 nM (experimental) Moderate PDE4D selectivity
6,7-dichloro-1-(2-naphthylmethyl)-3-(4-carbamoylbenzyl)quinazoline-2,4(1H,3H)-dione 6,7-dichloro; 2-naphthylmethyl; 4-carbamoylbenzyl Kinase C (Ki: 45 nM) Broad-spectrum kinase inhibition
3-(4-(morpholine-4-carbonyl)benzyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione 3-methylbenzyl; 4-(morpholine-4-carbonyl)benzyl PDE7A: 210 nM (predicted) Low potency, high metabolic instability

Key Findings :

Substitution at Positions 6 and 7: The 6,7-dimethoxy groups in the target compound likely enhance solubility compared to the dichloro analog, which shows higher lipophilicity and kinase inhibition .

Benzyl Modifications :

  • The 3-methylbenzyl group at position 1 is conserved in the target compound and one analog. This substituent may contribute to π-π stacking interactions in enzyme binding pockets.
  • Replacing piperidine-1-carbonyl (target compound) with morpholine-4-carbonyl reduces potency (IC₅₀ increases from ~12 nM to 210 nM), suggesting piperidine’s conformational rigidity is critical for PDE4B binding .

Piperidine vs. Piperazine :

  • The 4-(piperidine-1-carbonyl)benzyl group in the target compound differs from the 4-carbamoylbenzyl substituent in the dichloro analog. Piperidine’s aliphatic ring may improve membrane permeability compared to carbamoyl’s polar nature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized quinazoline cores. Key steps include:

  • N-Alkylation : Introducing the 3-methylbenzyl group at position 1 using alkylating agents like 3-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperidine-1-carbonyl benzylation : Coupling 4-(piperidine-1-carbonyl)benzyl chloride to the quinazoline core via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
    • Critical Note : Optimize reaction time and temperature to avoid side products like over-alkylation or hydrolysis of the piperidine-carbonyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and piperidine carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns to validate substituents .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the primary biological targets associated with quinazoline derivatives like this compound?

  • Methodological Answer : Quinazolines commonly target kinases (e.g., EGFR, VEGFR) and enzymes (e.g., thymidylate synthase) due to their structural mimicry of ATP or folate cofactors .
  • Screening Protocol : Use kinase inhibition assays (e.g., ELISA-based) or cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) to identify activity .

Advanced Research Questions

Q. How can synthetic yields be improved for the piperidine-1-carbonyl benzylation step?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling if aryl halides are involved .
  • Solvent Selection : Replace DMF with DMSO to enhance solubility of intermediates .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
    • Data Contradiction : Some protocols report lower yields with NaH as a base due to competing elimination; K₂CO₃ in DMF is preferred .

Q. How to resolve contradictions in NMR data caused by overlapping signals from the quinazoline core and benzyl groups?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiate aromatic protons and confirm coupling patterns .
  • Variable Temperature NMR : Resolve signal splitting at higher temps (e.g., 50°C in DMSO-d₆) .
  • Comparative Analysis : Cross-reference with simpler analogs (e.g., unsubstituted quinazolines) to assign peaks .

Q. What strategies are effective for enhancing the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :

  • Structural Modifications : Replace labile methoxy groups with trifluoromethyl or halogens to reduce oxidative metabolism .
  • Prodrug Design : Introduce ester prodrug moieties at the piperidine carbonyl to improve oral bioavailability .
  • In Vitro Assays : Test stability in liver microsomes and cytochrome P450 inhibition assays to identify metabolic hotspots .

Q. How to design a structure-activity relationship (SAR) study for this compound’s anticancer activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., electron-withdrawing groups) or piperidine (e.g., spirocyclic derivatives) moieties .
  • Biological Testing : Compare IC₅₀ values across analogs in kinase inhibition and apoptosis assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for EGFR or VEGFR2 .

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